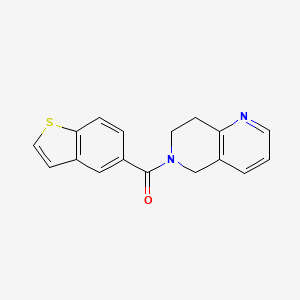

![molecular formula C21H30N4O3 B5561484 7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)

7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of chemical entities known for their relevance in pharmacological research, particularly in the context of receptor activity and potential therapeutic applications. Its structure includes a diazaspiro[4.4]nonane core, which is of interest due to its biological activity and potential therapeutic applications.

Synthesis Analysis

Research on the synthesis of related compounds, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives, has shown that these compounds can be synthesized through various chemical routes, with their serotonin receptor affinities being a focus of pharmacological interest. Compounds within this class have been designed to target specific receptor profiles, with adjustments in their structural components affecting their biological activities (Obniska et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their biological activities. Studies involving X-ray crystallography and molecular modeling have been conducted to elucidate the structural features that contribute to their pharmacological profiles. For instance, the spatial arrangement of the cycloalkyl ring and the type of substituents attached to the piperazine moiety significantly influence receptor affinity and activity.

Chemical Reactions and Properties

The chemical reactions involving these compounds are largely centered around modifications of the diazaspiro[4.4]nonane core and the piperazine moiety. Reactions such as aromatic substitutions have been explored to enhance the compounds' anticonvulsant and neurotoxic properties. The flexibility and rigidity of different parts of the molecule have been manipulated to optimize biological activity (Obniska, Kamiński, & Tatarczyńska, 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are important for understanding the pharmacokinetics and formulation potential of these compounds. The crystalline and molecular structures of related derivatives have been characterized to understand how these properties influence biological activity and drug-like properties.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the presence of functional groups, dictate the compounds' interactions with biological targets and their metabolic fate. Studies on the structure-property relationship have provided insights into how modifications in the chemical structure affect these properties and, by extension, the pharmacological activity of these compounds.

For detailed insights into the synthesis, structure, and properties of related compounds, the following references are instrumental:

- (Obniska et al., 2006) on the synthesis and receptor activity.

- (Obniska, Kamiński, & Tatarczyńska, 2006) on anticonvulsant activity and molecular modifications.

Scientific Research Applications

Anticonvulsant Activity

A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties. These derivatives showed promising anticonvulsant activity in the MES test, indicating their potential in epilepsy treatment (Obniska, Kamiński, & Tatarczyńska, 2006).

Serotonin Receptor Activity

Obniska et al. (2006) also synthesized derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, finding that these compounds had distinct affinities for serotonin 5-HT1A and 5-HT2A receptors. This suggests their potential use in treating disorders related to serotonin dysfunction (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).

Pharmacological Evaluation

A pharmacological evaluation of new arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione was conducted by Czopek et al. (2016). This study revealed significant affinity for serotonin and dopaminergic receptors, suggesting the potential of these compounds in neuropsychiatric treatment (Czopek et al., 2016).

Synthesis and Characterization

Ghochikyan et al. (2016) reported the efficient synthesis of triazole-containing spiro dilactones using 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones. This study is crucial for understanding the synthesis methods of these compounds (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

Antimicrobial and Cytotoxic Potential

Devi et al. (2013) synthesized novel precursors of oxazolidinone analogues of chloroquinoline and evaluated their antimicrobial and cytotoxic potential. This study indicates the potential of these compounds in developing new antimicrobial and anticancer drugs (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).

properties

IUPAC Name |

7-[[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-23-8-10-24(11-9-23)12-13-28-18-5-3-2-4-17(18)15-25-7-6-21(16-25)14-19(26)22-20(21)27/h2-5H,6-16H2,1H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSFRYYCPUPTPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=CC=C2CN3CCC4(C3)CC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

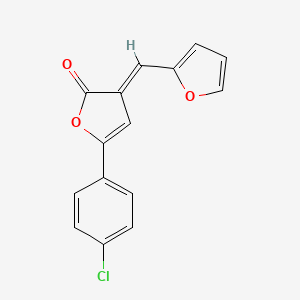

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)

![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)

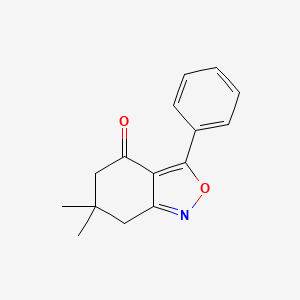

![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)

![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

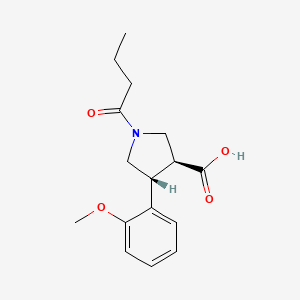

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5561471.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)

![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)